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Compound of Interest |

Compound Name: D-Altrose-1-13C
CAS No.: 70849-27-3
Cat. No.: B583466

Get Quote

Tracking Rare Sugar Isomerization and Transport Kinetics in Engineered Microbial Systems

Introduction & Scientific Rationale

The metabolic engineering of "rare sugars" (monosaccharides with limited natural abundance)
has emerged as a critical frontier in the development of low-calorie sweeteners and functional
food ingredients.[1] D-Altrose, a C-3 epimer of D-Allose, represents a high-value target for
characterizing novel isomerase activity and transport mechanisms in engineered Escherichia
coli and Bacillus subtilis chassis.

Standard metabolic flux analysis (MFA) often utilizes Glucose-1-13C; however, glucose
metabolism is rapid and branches extensively, complicating the analysis of specific rare-sugar
pathways. D-Altrose-1-13C serves as a precision probe because:

» Orthogonality: Wild-type organisms typically lack specific D-altrose kinases, allowing
researchers to isolate transport kinetics from catabolism.

e Anomeric Resolution: The C1 label provides a distinct NMR signature. Upon isomerization to
a ketose (e.g., D-Psicose/D-Allulose), the 1-13C label transitions from an anomeric methine
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environment (~90-100 ppm) to a hydroxymethyl methylene environment (~60-65 ppm). This
chemical shift "switch" allows for quantifiable, background-free monitoring of isomerase
efficiency in vivo.

Target Audience

e Metabolic Engineers: Optimizing "lzumoring" cascade pathways for rare sugar
biomanufacturing.

 Structural Biologists: Investigating substrate promiscuity of L-fucose isomerase or L-
arabinose isomerase.

e Microbiologists: Studying sugar transport systems (e.g., GalP, FucP) with non-native
substrates.[2]

Mechanism of Action & Label Fate

Understanding the atomic fate of the 13C label is prerequisite to experimental design. In a
typical engineered pathway, D-Altrose is isomerized to D-Psicose (D-Allulose).

e Substrate: D-Altrose-1-13C (Aldose).[3] Label is at the hemiacetal carbon (C1).
e Reaction: Isomerization moves the carbonyl function to C2.

e Product: D-Psicose-1-13C (Ketose). The label is now at the terminal hydroxymethyl group
(C1), not the anomeric carbon (C2).

Pathway Visualization

The following diagram illustrates the metabolic fate and the specific NMR-observable transition.
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Caption: Metabolic fate of D-Altrose-1-13C. The critical analytical step is the isomerization to
D-Psicose, which dramatically alters the chemical shift of the labeled carbon.

Experimental Protocol

Objective: Quantify the intracellular conversion of D-Altrose to D-Psicose in E. coli over a 4-
hour time course.

A. Materials

e Tracer: D-Altrose-1-13C (99% enrichment).[4]
e Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP.

e Quenching Agent: 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5), pre-
chilled to -40°C.

e Lysis Solvent: 100% Methanol (HPLC grade).

B. Cell Culture & Labeling

 Inoculation: Seed E. coli (engineered strain) in M9 minimal medium containing 0.5% glycerol
(unlabeled carbon source) to mid-log phase (OD600 ~ 0.6).

e Pulse: Add D-Altrose-1-13C to a final concentration of 10 mM.
o Note: High concentration ensures transport saturation, allowing Vmax estimation.

o Sampling: Collect 10 mL aliquots at t=0, 30, 60, 120, and 240 minutes.

C. Quenching & Extraction (Critical Step)

Metabolic turnover is rapid (<1 sec). Proper quenching is essential to preserve the snapshot of
flux.

e Rapid Quench: Immediately inject culture aliquot into 40 mL of -40°C 60% Methanol.

o Centrifugation: Spin at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing
extracellular metabolites).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b583466/docs?utm_src=pdf-body#application-note-d-altrose-1-13c-for-nmr-based-metabolic-flux-analysis
https://www.benchchem.com/product/b583466/docs?utm_src=pdf-body#application-note-d-altrose-1-13c-for-nmr-based-metabolic-flux-analysis
https://pubs.acs.org/doi/pdf/10.1021/ja00246a001
https://www.benchchem.com/product/b583466/docs?utm_src=pdf-body#application-note-d-altrose-1-13c-for-nmr-based-metabolic-flux-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Extraction: Resuspend pellet in 500 pL cold (-20°C) 100% Methanol. Vortex vigorously.
» Freeze-Thaw: Perform three cycles of liquid nitrogen freeze / 37°C thaw to lyse cells.
 Clarification: Centrifuge at 15,000 x g for 10 mins. Collect supernatant.

e Drying: Evaporate methanol using a SpeedVac (avoid heat > 30°C to prevent sugar
degradation).

o Reconstitution: Dissolve residue in 600 uL D20 containing 0.5 mM DSS (internal standard).

D. NMR Acquisition Workflow

The following workflow ensures data integrity and reproducibility.
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Caption: NMR acquisition pipeline. 1D Proton NMR with water suppression is primary for

quantification; HSQC is used to resolve overlapping isomers.

Data Analysis & Interpretation
Chemical Shift Reference Table

The success of this protocol relies on distinguishing the

anomers of Altrose from the reaction products.

. Carbon 13C Shift 1H Shift Multiplicity
Metabolite . Notes
Position (ppm) (ppm) (J_CH)
C1 953 5 08 Doublet Substrate
-D-Altrose (Anomeric) ' ' (~170 Hz) (Dominant)
C1 93.3 4.05 Doublet Substrate
-D-Altrose (Anomeric) ' ' (~160 Hz) (Minor)
) Doublet of Product
D-Psicose C1 (CH20H) 63.5 3.45
Doublets Marker
: c2 Not labeled in
D-Psicose ) 105.1 N/A Quaternary )
(Anomeric) this protocol
Doublet of Alternative
D-Tagatose C1 (CH20H) 64.2 3.55
Doublets Isomer

Quantification Strategy

e Normalize: Set the DSS methyl signal (0.00 ppm) integral to a fixed value (corresponding to

0.5 mM).

 Integrate: Calculate the area under the

-D-Altrose H1 doublet (5.08 ppm).

e Track Product: Integrate the upfield signals at ~3.4-3.6 ppm corresponding to the C1 protons

of the ketose product.
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o Note: Because the label moves to a CH2 group, the 1H-13C splitting pattern changes. In
1D 1H NMR, the 13C-satellites of the CH2 group will be split by the large 1JCH coupling
(~140 Hz). Use the 13C-decoupled 1H spectrum if available, or sum the satellite integrals.

Calculating Flux

The metabolic flux (

) through the isomerase can be estimated by the initial rate of product appearance:

Ensure to correct for cell volume (approx. 2.3 puL per mg dry cell weight) to obtain intracellular
concentrations.
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Disclaimer: This application note is for research purposes only. D-Altrose-1-13C is a
specialized reagent; ensure compatibility with your specific biological system before large-scale
acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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